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molecular formula C6H5N3 B1284120 2-(Pyrimidin-2-yl)acetonitrile CAS No. 59566-45-9

2-(Pyrimidin-2-yl)acetonitrile

Cat. No. B1284120
M. Wt: 119.12 g/mol
InChI Key: LNWCUVURNLRARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772296B2

Procedure details

To a solution of 2-(4,6-dichloropyrimidin-2-yl)acetonitrile (4.10 g, 21.8 mmol) and TEA (6.07 ml, 43.6 mmol) in EtOAc/MeOH (1/1, 80 mL) was added 10% Pd/C (800 mg) and the solution was vigorously stirred for 2.5 h under H2 atmosphere (1 atm). The reaction was filtered through celite and washed the celite with MeOH. The combined filtrates were concentrated under reduced pressure and purified by flash chromatography (SiO2, 40-6% EtOAc/flexanes, gradient elution) to provide 2-(pyrimidin-2-yl)acetonitrile (1.56 g, 13.1 mmol, 60%) as a pale red liquid.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.07 mL
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH2:9][C:10]#[N:11])[N:3]=1>CCOC(C)=O.CO.[Pd]>[N:3]1[CH:2]=[CH:7][CH:6]=[N:5][C:4]=1[CH2:9][C:10]#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)CC#N
Name
TEA
Quantity
6.07 mL
Type
reactant
Smiles
Name
EtOAc MeOH
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C.CO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the solution was vigorously stirred for 2.5 h under H2 atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed the celite with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, 40-6% EtOAc/flexanes, gradient elution)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=C(N=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.1 mmol
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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